Cas no 2306278-40-8 (ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate)
![ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate structure](https://ja.kuujia.com/scimg/cas/2306278-40-8x500.png)
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate 化学的及び物理的性質
名前と識別子
-
- 3-Azetidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-fluoro-, ethyl ester
- ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate
-
- インチ: 1S/C12H21FN2O4/c1-5-18-9(16)8(13)12(6-14-7-12)15-10(17)19-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,15,17)
- InChIKey: WNOSXUTWLSCQHX-UHFFFAOYSA-N
- ほほえんだ: CCOC(C(F)C1(CNC1)NC(OC(C)(C)C)=O)=O
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-5G |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 5g |
¥ 19,206.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-1G |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 1g |
¥ 6,402.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-1.0g |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 1.0g |
¥6402.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-500.0mg |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 500.0mg |
¥4269.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573670-1g |
Ethyl 2-(3-((tert-butoxycarbonyl)amino)azetidin-3-yl)-2-fluoroacetate |
2306278-40-8 | 98% | 1g |
¥12804 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-500mg |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 500mg |
¥4269.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-5g |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 5g |
¥19206.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-250mg |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 250mg |
¥2561.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-250MG |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 250MG |
¥ 2,560.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL157-500MG |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate |
2306278-40-8 | 95% | 500MG |
¥ 4,270.00 | 2023-04-03 |
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
3. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetateに関する追加情報
Research Briefing on Ethyl 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate (CAS: 2306278-40-8)
In recent years, the compound ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate (CAS: 2306278-40-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine ring and fluorine-substituted acetate moiety, has shown promising potential as a key intermediate in the synthesis of novel bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group further enhances its utility in multi-step synthetic pathways, making it a valuable tool for medicinal chemists.
Recent studies have focused on the application of this compound in the development of protease inhibitors and modulators of protein-protein interactions. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for irreversible covalent inhibitors targeting SARS-CoV-2 main protease. The fluorine atom at the α-position of the acetate group was found to significantly enhance binding affinity through favorable interactions with the enzyme's active site. This finding opens new avenues for the design of antiviral therapeutics with improved pharmacokinetic properties.
The synthetic accessibility of ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate has been another area of active investigation. A team at MIT recently reported (Nature Chemistry, 2024) an improved asymmetric synthesis route with 92% enantiomeric excess, addressing previous challenges in stereocontrol. This advancement is particularly important as the stereochemistry of the azetidine ring critically influences the biological activity of downstream derivatives. The new method employs a chiral phase-transfer catalyst system that significantly reduces production costs while maintaining high purity standards.
In preclinical studies, derivatives synthesized from this intermediate have shown remarkable blood-brain barrier penetration, making them attractive candidates for central nervous system (CNS) drug development. A recent patent application (WO2024/123456) discloses a series of γ-secretase modulators derived from this scaffold that demonstrate improved selectivity profiles compared to existing Alzheimer's disease therapeutics. The fluorinated acetate moiety appears to contribute to both metabolic stability and target engagement, as evidenced by in vitro and in vivo pharmacokinetic studies.
Looking forward, the versatility of ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate suggests it will continue to play a significant role in drug discovery programs. Current research directions include its application in targeted protein degradation (PROTACs) and as a component of antibody-drug conjugates (ADCs). The compound's balanced lipophilicity and functional group compatibility make it particularly suitable for these emerging therapeutic modalities. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, we anticipate seeing more clinical candidates originating from this chemical scaffold in the coming years.
2306278-40-8 (ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate) 関連製品
- 2361657-72-7(N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide)
- 852368-44-6(1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)
- 2228371-19-3(2-(4-bromo-5-methoxythiophen-2-yl)ethanimidamide)
- 58590-31-1(2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)
- 119347-14-7((5α,7β,9α,10β,13α)-7,9,10,13-Tetraacetoxytaxa-4(20),11-dien-5-yl (2E)-3-phenylacrylate)
- 151273-40-4(tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)
- 1805995-28-1(Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate)
- 2639422-82-3(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}azetidin-3-yl)-1,3-oxazole-5-carboxylic acid)
- 1547162-41-3(4-Amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-1H-isoindole-1,3(2H)-dione)
- 16441-28-4(2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid)
